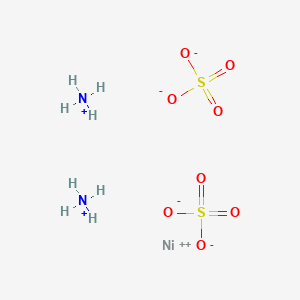
3-Hexynoic acid
Übersicht
Beschreibung
3-Hexynoic acid is a compound that is related to various fatty acids and is of interest in the field of organic chemistry and biochemistry. It is structurally similar to 3-hydroxyhexanoic acid, which has been identified as a metabolite in the urine and serum of diabetic ketoacidotic patients . The compound is also structurally related to 3-hydroxypropionic acid (3-HP), which is considered a potential building block for organic synthesis and high-performance polymers . Additionally, 3-hexynoic acid is closely related to 2-amino-3-hydroxyhex-4-ynoic acid, which has been isolated from the mushroom Tricholomopsis rutilans .
Synthesis Analysis
The synthesis of compounds related to 3-hexynoic acid involves microbial and chemical processes. For instance, Aeromonas caviae can produce a copolymer that includes 3-hydroxyhexanoic acid units when fed with certain carbon sources . Chemical synthesis has also been employed to produce related compounds, such as the separation and characterization of threo- and erythro-forms of 2-amino-3-hydroxyhex-4-ynoic acid . Moreover, the biosynthesis of 3-hydroxypropionic acid directly from CO2 in cyanobacteria has been demonstrated, which shows the potential for sustainable production methods .
Molecular Structure Analysis
The molecular structure of compounds related to 3-hexynoic acid has been studied using various spectroscopic methods. For example, the structure of 3-hydroxy-2-quinoxalinecarboxylic acid was investigated using mid-IR and Raman spectra, supported by quantum chemical calculations . Similarly, the molecular structure of 2-amino-3-hydroxyhex-4-ynoic acid was elucidated using techniques such as NMR spectroscopy and catalytic hydrogenation .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 3-hexynoic acid has been explored in different contexts. For instance, 4-amino-5-hexynoic acid has been found to inhibit tetrapyrrole biosynthesis in plants, which suggests that it affects the synthesis of essential biomolecules like chlorophyll . The enzymatic degradation of polymers containing 3-hydroxyhexanoic acid units has also been studied, revealing that the rate of degradation is influenced by the composition of the copolymer .
Physical and Chemical Properties Analysis
The physical and chemical properties of materials related to 3-hexynoic acid have been characterized through various techniques. The copolymer of 3-hydroxybutyric acid and 3-hydroxyhexanoic acid, for example, has been analyzed using NMR spectroscopy, X-ray diffraction, and differential scanning calorimetry to determine its crystallinity and mechanical properties . The spectroscopic properties of 3-hydroxy-2-quinoxalinecarboxylic acid have been studied to understand its dimerization behavior in the condensed phase .
Wissenschaftliche Forschungsanwendungen
Biological Production from Glucose or Glycerol : 3-HP can be biologically produced from glucose or glycerol. This is significant for sustainable chemical production processes (Kumar, Ashok, & Park, 2013).
Precursor in Industrial Chemical Production : It serves as a precursor for various chemicals like acrylic acid and its derivatives. Its polymerized form is used in bioplastic production (Jers, Kalantari, Garg, & Mijakovic, 2019).
Biosynthetic Pathways for Production : Various biosynthetic pathways can be engineered for 3-HP production, emphasizing the need for mass and redox balance considerations (Jiang, Meng, & Xian, 2009).
High Production in Klebsiella pneumoniae : Systematic optimization in K. pneumoniae led to high-yield production of 3-HP, marking a significant advance in biological production from renewable carbon sources (Li, Wang, Ge, & Tian, 2016).
Orthogonal Gene Expression Control : Studies on Pseudomonas putida and E. coli showed the potential of 3-HP-inducible systems for synthetic biology and biotechnology applications (Hanko, Minton, & Malys, 2017).
Potential in Corrosion Inhibition : Schiff's bases derived from lysine and aldehydes, including 3-Hexynoic acid derivatives, have shown effectiveness as corrosion inhibitors for mild steel (Gupta, Verma, Quraishi, & Mukherjee, 2016).
Role in Bioprocess Development : Protein engineering of enzymes for the conversion of 3-hydroxyvaleronitrile to 3-hydroxyvaleric acid, a related compound, highlights the potential of 3-Hexynoic acid in industrial bioprocesses (Wu et al., 2007).
Electrical Conductivity and pH Monitoring : A system for monitoring the pH and electrical conductivity of 3-Hydroxy-3-methylhexanoic acid, a related compound, indicates the relevance of 3-Hexynoic acid in sensor technology (Hirano, Isomura, & Futagawa, 2018).
Safety And Hazards
3-Hexynoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system .
Eigenschaften
IUPAC Name |
hex-3-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2,5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBKYZNFFMIFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415575 | |
| Record name | 3-Hexynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hexynoic acid | |
CAS RN |
17814-72-1 | |
| Record name | 3-Hexynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B93419.png)
